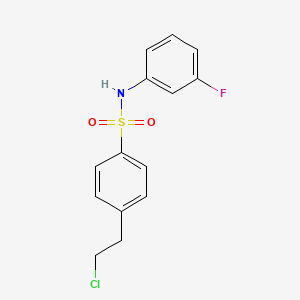

4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide

Description

4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-chloroethyl substituent at the para-position of the benzene ring and a 3-fluorophenyl group attached to the sulfonamide nitrogen. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, depending on substituent patterns. Its structure combines halogenated and alkyl groups, which influence electronic, steric, and pharmacokinetic profiles .

Properties

CAS No. |

1018262-52-6 |

|---|---|

Molecular Formula |

C14H13ClFNO2S |

Molecular Weight |

313.8 g/mol |

IUPAC Name |

4-(2-chloroethyl)-N-(3-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H13ClFNO2S/c15-9-8-11-4-6-14(7-5-11)20(18,19)17-13-3-1-2-12(16)10-13/h1-7,10,17H,8-9H2 |

InChI Key |

OUTMDXJBLYOHBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide typically involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with 3-fluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide has several applications in scientific research:

Medicinal chemistry: Used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological studies: Employed in the study of enzyme inhibition and protein binding interactions.

Industrial applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. The molecular targets and pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Antimicrobial Activity

Benzenesulfonamide derivatives with halogenated substituents demonstrate potent antimicrobial effects. For instance:

- 4-[1-(4-Chloro-benzoyl)-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11) and 4-[1-(2-Chloro-benzoyl)-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18) exhibited superior antimicrobial activity against bacterial and fungal strains, attributed to the chloro-benzoyl group enhancing membrane permeability .

- 4-{3-Chloro-2-[4-hydroxy-3-methoxy-benzylidene]-4-oxoazetidin-1-yl}amino}-N-(substituted) benzenesulfonamides () showed activity against E. coli and S. aureus, with methoxy and hydroxy groups improving hydrogen bonding with microbial targets .

Cytotoxic and Anticancer Activity

Structural modifications significantly alter cytotoxicity:

- Compound 18 () demonstrated IC50 = 35 μg/mL against HCT116 colon cancer cells, outperforming other analogs due to the 2-chloro-benzoyl group’s electron-withdrawing effects, enhancing DNA intercalation.

- Nickel(II) complexes of halogenated sulfonamide Schiff bases (e.g., SB3, SB5 in ) showed enhanced anticancer activity (>300°C stability) via metal coordination, which facilitates reactive oxygen species (ROS) generation .

- 4-Chloro-N-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-benzenesulfonamide () leverages trifluoromethyl groups to improve blood-brain barrier penetration, a feature absent in the target compound .

Comparison Table: Cytotoxicity Data

*Estimated from comparable assays.

Anti-Inflammatory and Analgesic Activity

- Compounds A and C () showed anti-inflammatory effects comparable to diclofenac, attributed to quinazolinone and pyrimidinyl groups inhibiting cyclooxygenase (COX-2) via docking interactions .

Key Insight: The 3-fluorophenyl group in the target compound may mimic COX-2 binding seen in Compound A, but the absence of a quinazolinone moiety could reduce efficacy .

Structural and Pharmacokinetic Considerations

- Electronic Effects : Chloro and fluoro substituents increase electrophilicity, enhancing target binding. However, bulkier groups (e.g., trifluoromethyl in ) improve metabolic stability .

- Solubility : Fluorine atoms (e.g., in ) enhance solubility, whereas chloroethyl groups may increase hydrophobicity, limiting aqueous bioavailability .

Biological Activity

4-(2-Chloroethyl)-N-(3-fluorophenyl)-benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNOS, with a molecular weight of approximately 277.77 g/mol. The compound features a benzenesulfonamide group, a chloroethyl moiety, and a fluorophenyl substituent, which contribute to its biological properties. Its unique structure allows for selective interactions with various biological targets.

The primary mechanism of action for this compound involves the formation of covalent bonds with biological macromolecules such as proteins and DNA. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- DNA Alkylation : It can alkylate DNA, resulting in disruptions that trigger apoptosis (programmed cell death) in cancer cells.

- Modification of Protein Function : By binding to proteins, it can alter their functions, potentially leading to cell cycle arrest or apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its efficacy has been demonstrated in various cancer cell lines through assays such as the MTT assay, which measures cell viability and proliferation.

- Case Study Example : In vitro studies have shown that this compound has an IC value indicating effective cytotoxicity against specific cancer types, similar to other established anticancer agents like 5-Fluorouracil (5-FU) .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound enhance its biological activity compared to related compounds. A comparative analysis is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-N-(2,3-dichlorophenyl)-benzenesulfonamide | Contains dichlorophenyl instead of fluorophenyl | Potential anticancer activity |

| 4-(2-Fluorophenyl)-benzenesulfonamide | Lacks chloroethyl group; only contains fluorophenyl | Antibacterial properties |

| N-(3-Fluorophenyl)benzenesulfonamide | Similar sulfonamide structure; no chloroethyl group | Anti-inflammatory effects |

The presence of the chloroethyl group is crucial for enhancing the compound's reactivity and selectivity towards biological targets, thereby improving its therapeutic potential.

Research Findings and Future Directions

Further studies are necessary to elucidate the specific molecular targets and pathways affected by this compound. Current research focuses on:

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.

- Molecular Docking Studies : Using computational methods to predict binding interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.